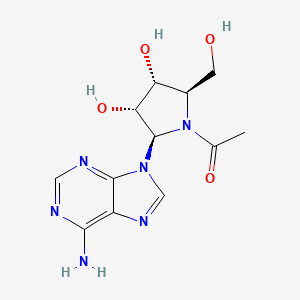![molecular formula C17H10N4O2 B12912998 2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives, which are notable for their potential biological activities and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves a metal-free domino [3+2] cycloaddition reaction. This method is advantageous due to its mild reaction conditions, good atom economy, and eco-friendly characteristics. The key steps include:
Starting Materials: Easily available starting materials such as naphthoquinone and azides.
Reaction Conditions: The reaction is carried out under mild conditions, often at room temperature, without the need for metal catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and scalability of the metal-free cycloaddition reaction suggest potential for industrial application. The use of readily available starting materials and mild conditions aligns with industrial goals of cost-effectiveness and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphtho[2,3-d][1,2,3]triazole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions include various substituted naphtho[2,3-d][1,2,3]triazole derivatives, each with potential unique properties and applications.
Wissenschaftliche Forschungsanwendungen
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism by which 2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis in cells.
ROS Production: The compound induces the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Molecular Interactions: The compound forms hydrogen bonds and hydrophobic interactions with its targets, stabilizing the inhibitory complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthoquinone Derivatives: Compounds like 1,4-naphthoquinone share structural similarities but differ in their biological activities and reactivity.
Triazole Derivatives: Other triazole-based compounds, such as 1,2,3-triazole, exhibit different chemical properties and applications.
Uniqueness
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is unique due to its bifunctional nature, combining the properties of both naphthoquinone and triazole moieties. This dual functionality enhances its potential as a versatile compound in various scientific fields.
Eigenschaften
Molekularformel |
C17H10N4O2 |
|---|---|
Molekulargewicht |
302.29 g/mol |
IUPAC-Name |
2-[(E)-benzylideneamino]benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C17H10N4O2/c22-16-12-8-4-5-9-13(12)17(23)15-14(16)19-21(20-15)18-10-11-6-2-1-3-7-11/h1-10H/b18-10+ |
InChI-Schlüssel |
PIAFRFLNEYAEQW-VCHYOVAHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/N2N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)C=NN2N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
![N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12912923.png)


![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)


![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)





